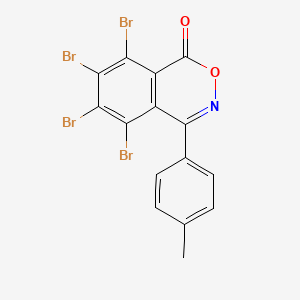![molecular formula C11H25NO3SSi B12551472 N-[3-(Triethoxysilyl)propyl]ethanethioamide CAS No. 168205-99-0](/img/structure/B12551472.png)
N-[3-(Triethoxysilyl)propyl]ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Triethoxysilyl)propyl]ethanethioamide is an organosilicon compound that features a triethoxysilyl group attached to a propyl chain, which is further connected to an ethanethioamide moiety. This compound is known for its versatility in various chemical applications, particularly in surface modification and as a coupling agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Triethoxysilyl)propyl]ethanethioamide typically involves the reaction of 3-mercaptopropyltriethoxysilane with ethanethioamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality. The product is then purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Triethoxysilyl)propyl]ethanethioamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid or base, and are carried out under anhydrous conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol, amine derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Aplicaciones Científicas De Investigación
N-[3-(Triethoxysilyl)propyl]ethanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and as a surface modifier for silica and other inorganic materials.
Biology: Employed in the functionalization of biomolecules and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Mecanismo De Acción
The mechanism of action of N-[3-(Triethoxysilyl)propyl]ethanethioamide involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with hydroxyl groups on surfaces, forming stable Si-O-Si linkages. This property makes it an effective coupling agent and surface modifier.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-Mercaptopropyltriethoxysilane
- N-[3-(Trimethoxysilyl)propyl]ethanethioamide
Comparison
N-[3-(Triethoxysilyl)propyl]ethanethioamide is unique due to its ethanethioamide moiety, which imparts distinct chemical reactivity compared to other similar compounds. For instance, N-[3-(Trimethoxysilyl)propyl]ethylenediamine contains an ethylenediamine group, making it more suitable for applications requiring amine functionality. In contrast, 3-Mercaptopropyltriethoxysilane has a thiol group, which is more reactive towards thiol-specific reactions.
Propiedades
Número CAS |
168205-99-0 |
|---|---|
Fórmula molecular |
C11H25NO3SSi |
Peso molecular |
279.47 g/mol |
Nombre IUPAC |
N-(3-triethoxysilylpropyl)ethanethioamide |
InChI |
InChI=1S/C11H25NO3SSi/c1-5-13-17(14-6-2,15-7-3)10-8-9-12-11(4)16/h5-10H2,1-4H3,(H,12,16) |
Clave InChI |
FLOMPXZAFMCCDY-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC(=S)C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine](/img/structure/B12551396.png)
![5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]](/img/structure/B12551399.png)
![Bicyclo[6.1.0]nona-1,4-diene](/img/structure/B12551407.png)
![N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline](/img/structure/B12551415.png)
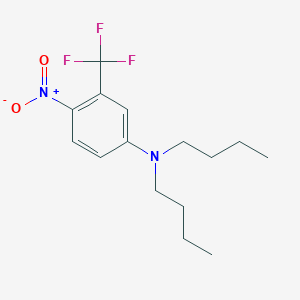
![1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12551427.png)
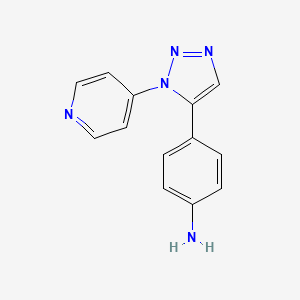
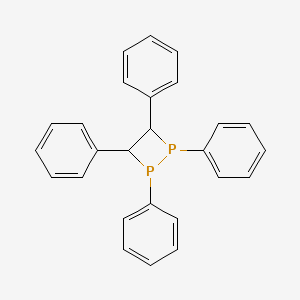

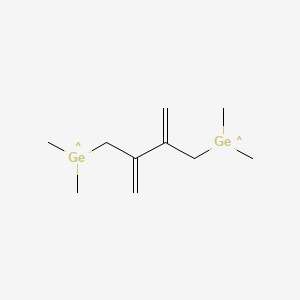
![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
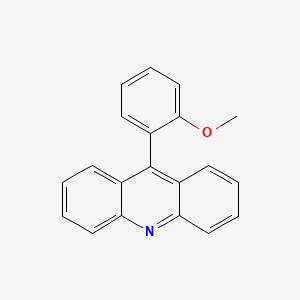
![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
